2-Fluorocyclohexane-1-carbaldehyde
Description
2-Fluorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11FO It is a fluorinated derivative of cyclohexane, where a fluorine atom is attached to the second carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon
Properties
Molecular Formula |
C7H11FO |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
2-fluorocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H11FO/c8-7-4-2-1-3-6(7)5-9/h5-7H,1-4H2 |
InChI Key |
BSQTUOCPEPTVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the fluorination of cyclohexane derivatives. For example, the reaction of cyclohexanol with hydrogen fluoride can produce fluorocyclohexane, which can then be further oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluorocyclohexane-1-carboxylic acid.
Reduction: 2-Fluorocyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Building Block in Organic Synthesis
- 2-Fluorocyclohexane-1-carbaldehyde serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows for selective reactions, enabling the formation of complex molecules through methods such as nucleophilic addition and condensation reactions.
2. Fluorinated Compounds
- The incorporation of fluorine into organic molecules is known to modify their biological activity and physical properties. This compound can be utilized to synthesize fluorinated analogs of pharmaceuticals, potentially improving their efficacy and metabolic stability.
Medicinal Chemistry
1. Potential Anticancer Agents
- Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, research has shown that compounds derived from this aldehyde can inhibit cell proliferation in various cancer cell lines, suggesting a pathway for developing new cancer therapies .
2. Neurological Applications
- The compound's structure allows it to interact with biological targets related to neurological disorders. Preliminary investigations suggest that modifications of this compound could lead to novel treatments for conditions such as Alzheimer's disease by targeting specific neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluorocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and stability, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Fluorocyclohexane: Similar structure but lacks the aldehyde group.
Cyclohexanecarboxaldehyde: Similar structure but lacks the fluorine atom.
Chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-Fluorocyclohexane-1-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Biological Activity
2-Fluorocyclohexane-1-carbaldehyde is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of both a fluorine atom and an aldehyde group in its structure contributes to its unique chemical properties, making it a valuable compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanism of action, interactions with biomolecules, and relevant research findings.
This compound can undergo various chemical reactions, which are crucial for its biological activity:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to yield alcohols.
- Substitution : The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
| Substitution | Nucleophiles such as amines or thiols under basic conditions |
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the fluorine atom enhances the compound's reactivity and stability. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or toxicity.
Case Studies
- Antimicrobial Activity : While direct studies on this compound are sparse, related compounds have shown promising antimicrobial properties. For example, the metabolic conversion of similar fluorinated cyclohexanes in fungal models suggests potential for antimicrobial applications .
- Pharmacological Applications : The compound has been investigated as a precursor in drug development due to its ability to modify biological pathways through its reactive functional groups. Its unique structure allows for the synthesis of more complex bioactive molecules .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Fluorocyclohexane | Lacks aldehyde group | Limited biological data |
| Cyclohexanecarboxaldehyde | Lacks fluorine atom | Moderate activity reported |
| Chlorocyclohexane | Contains chlorine instead of fluorine | Varies based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
